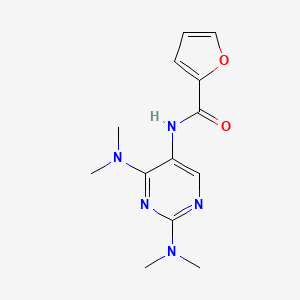

N-(2,4-bis(dimethylamino)pyrimidin-5-yl)furan-2-carboxamide

Description

N-(2,4-bis(dimethylamino)pyrimidin-5-yl)furan-2-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted with two dimethylamino groups at the 2- and 4-positions and a furan-2-carboxamide moiety at the 5-position.

Properties

IUPAC Name |

N-[2,4-bis(dimethylamino)pyrimidin-5-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O2/c1-17(2)11-9(8-14-13(16-11)18(3)4)15-12(19)10-6-5-7-20-10/h5-8H,1-4H3,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLAHAQBRVXNPSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1NC(=O)C2=CC=CO2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-bis(dimethylamino)pyrimidin-5-yl)furan-2-carboxamide typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable diketone and a guanidine derivative. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium carbonate.

Introduction of Dimethylamino Groups: The dimethylamino groups are introduced through a nucleophilic substitution reaction using dimethylamine. This reaction is typically performed under reflux conditions in an organic solvent such as ethanol or methanol.

Attachment of the Furan-2-carboxamide Moiety: The final step involves the coupling of the pyrimidine derivative with furan-2-carboxylic acid or its activated ester. This reaction is often facilitated by a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of This compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-bis(dimethylamino)pyrimidin-5-yl)furan-2-carboxamide: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carboxamide group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the dimethylamino groups, where they can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.

Substitution: Halides, alkoxides; reactions are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile under reflux conditions.

Major Products Formed

Oxidation: N-oxides of the pyrimidine ring.

Reduction: Amines derived from the reduction of the carboxamide group.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-(2,4-bis(dimethylamino)pyrimidin-5-yl)furan-2-carboxamide has been explored for its potential therapeutic applications:

- Antiviral Activity : The compound exhibits inhibitory effects against various viruses, making it a candidate for antiviral drug development.

- Anticancer Properties : Research indicates that this compound may inhibit tumor growth by inducing apoptosis in cancer cells and disrupting angiogenesis pathways.

- Anti-inflammatory Effects : Studies have shown that it can significantly reduce pro-inflammatory cytokines in animal models, suggesting potential use in treating inflammatory diseases.

Enzyme Inhibition

The compound acts as an enzyme inhibitor by binding to specific active sites, thereby modulating enzymatic activity. This mechanism is particularly relevant in the context of drug design for diseases where enzyme dysregulation is a factor.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Receptor Modulation : It can modulate receptor signaling pathways, which is crucial for developing drugs targeting specific receptors involved in disease processes.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

- Anti-inflammatory Study : In murine models of arthritis, the compound significantly reduced inflammation markers and improved mobility.

- Anticancer Efficacy : A study demonstrated that this compound inhibited tumor growth in ovarian cancer models by promoting apoptosis and inhibiting angiogenesis.

- Enzyme Inhibition Trials : Research showed that it effectively inhibited specific enzymes involved in cancer metabolism, indicating its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-(2,4-bis(dimethylamino)pyrimidin-5-yl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrimidine Derivatives

Physicochemical Properties

- Solubility: The target compound’s dimethylamino groups likely enhance aqueous solubility compared to ’s phenyl-rich derivative, which may exhibit higher lipophilicity . ’s tetrahydrofuran-3-yloxy substituent could improve membrane permeability but reduce solubility relative to the target .

- Stability : Crystalline forms of ’s compound suggest stability under specific conditions, whereas the target’s amorphous or undisclosed solid-state properties may require further characterization .

- Metabolic Stability : The furan ring in the target compound may confer susceptibility to oxidative metabolism, unlike ’s tetrahydropyrimidinyl group, which is more resistant to enzymatic degradation .

Biological Activity

N-(2,4-bis(dimethylamino)pyrimidin-5-yl)furan-2-carboxamide is a synthetic compound that belongs to the class of pyrimidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound based on diverse research findings, including its mechanisms of action, therapeutic applications, and comparative studies with other compounds.

Chemical Structure and Properties

The chemical structure of this compound features a pyrimidine ring with dimethylamino substitutions at positions 2 and 4, along with a furan-2-carboxamide moiety. This unique structure is believed to contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈N₄O₂ |

| Molecular Weight | 302.34 g/mol |

| CAS Number | 1448038-09-2 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can act as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active pyrimidine derivatives. It is hypothesized that the dimethylamino groups enhance binding affinity through hydrogen bonding and electrostatic interactions.

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes involved in critical biological pathways. For instance, it has been explored for its potential as an inhibitor of adenylyl cyclase type 1 (AC1), which plays a role in chronic pain sensitization . The compound demonstrated submicromolar inhibition potency against AC1-mediated cAMP production.

Antiviral and Anticancer Properties

This compound has been investigated for its antiviral and anticancer activities. Its structural characteristics suggest potential efficacy against various viral infections and cancer cell lines. Preliminary studies indicate that it may exhibit cytotoxic effects on cancer cells, although further research is required to elucidate these effects comprehensively .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been a focus of research. Studies have shown that derivatives of furan compounds can exhibit significant anti-inflammatory effects in various animal models. For example, compounds structurally related to this compound have demonstrated remarkable inhibitory effects on paw swelling in acute inflammatory models .

Comparative Studies

Comparative analyses with other pyrimidine derivatives reveal that this compound exhibits distinct biological profiles. For instance:

| Compound Name | IC₅₀ (μM) | Activity Type |

|---|---|---|

| This compound | 1.4 | AC1 Inhibition |

| Celecoxib | 0.01 | COX-2 Inhibition |

| Other Pyrimidine Derivatives | Varies | Anticancer/Antiviral |

This table illustrates the potency of this compound relative to other compounds in terms of enzyme inhibition.

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Anticancer Activity : A study evaluating the cytotoxicity of various pyrimidine derivatives found that this compound exhibited significant growth inhibition in human cancer cell lines.

- Inflammatory Models : In a carrageenan-induced rat paw edema model, related compounds demonstrated superior anti-inflammatory activity compared to standard treatments like diclofenac sodium .

- Enzyme Selectivity : Research into the selectivity of this compound for AC1 over other adenylyl cyclase isoforms suggests a promising therapeutic window for targeting chronic pain without affecting other pathways excessively .

Q & A

Q. What experimental controls are critical when observing unexpected cytotoxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.